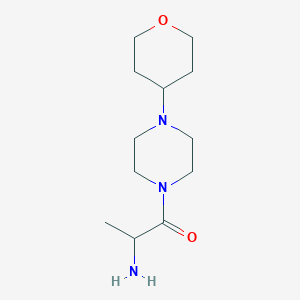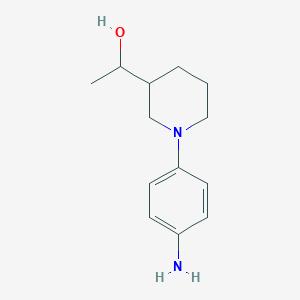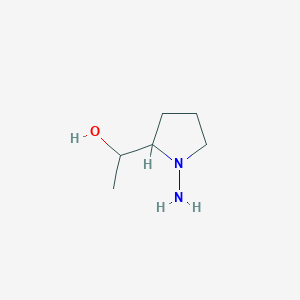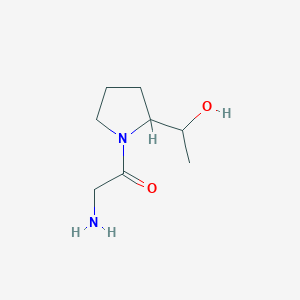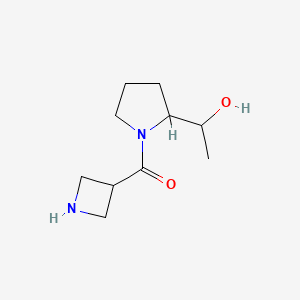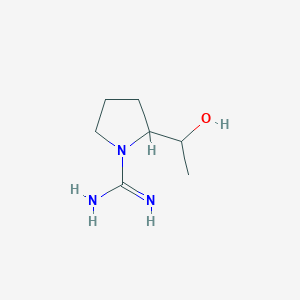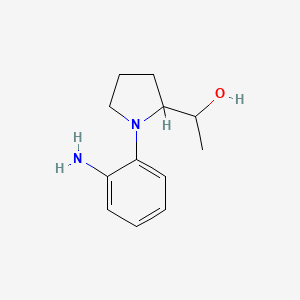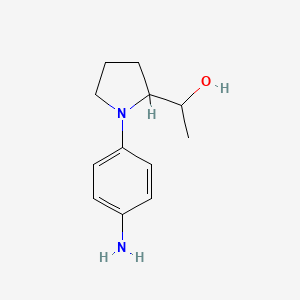
(R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate
Overview
Description
This compound is a derivative of 4-aminophenol, which is an organic compound with the formula H2NC6H4OH . It’s typically available as a white powder and is commonly used as a developer for black-and-white film .
Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution of the vibrational modes .Physical and Chemical Properties Analysis
4-Aminophenol, a related compound, is a colorless crystal that turns purple on contact with air . It has a molecular weight of 109.128 g·mol−1, a melting point of 187.5 °C, and a boiling point of 284 °C .Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been utilized as an intermediate in the synthesis of ligands for the histamine H4 receptor. These ligands have shown potential in treating inflammatory conditions and pain through their action as H4R antagonists. A study by Altenbach et al. (2008) highlights the structure-activity relationship (SAR) studies of 2-aminopyrimidines, where modifications to the core structure, including variations similar to "(R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate," led to the identification of compounds with potent anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Antibacterial Research
Liu et al. (2005) explored the synthesis of quinolone derivatives from "this compound" and tested their antibacterial activities against a variety of bacteria. This research is vital in the ongoing search for new antibacterial agents, particularly in light of increasing antibiotic resistance (Liu et al., 2005).
Synthesis of Protein Tyrosine Kinase Inhibitors
Chen Xin-zhi (2011) reported on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the production of novel protein tyrosine kinase Jak3 inhibitors. These inhibitors are important in the treatment of various diseases, including cancers and autoimmune disorders, showcasing the compound's utility in the synthesis of therapeutically relevant molecules (Chen Xin-zhi, 2011).
Asymmetric Synthesis
Davies et al. (2009) demonstrated the use of tert-butyl (E)-3-(2'-aminophenyl)propenoate, a compound closely related to "this compound," in asymmetric synthesis. They developed a protocol for generating 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, which are valuable intermediates in the synthesis of complex molecules (Davies et al., 2009).
Catalysis and Material Science
Jin Cui and Mingjie Zhang (2010) synthesized amino-salicylaldimine ligands, using structural motifs similar to "this compound," to form chromium complexes. These complexes exhibited moderate catalytic activities for ethylene oligomerization, indicating their potential application in material science and industrial chemistry (Jin Cui & Mingjie Zhang, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (2R)-4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-11-18(14-7-5-13(17)6-8-14)9-10-19(12)15(20)21-16(2,3)4/h5-8,12H,9-11,17H2,1-4H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBZTZUNXLZYKU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


